

Spectroscopic Data Analysis of 3-Bromo-5nitroisonicotinaldehyde: A Technical Overview

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Compound of Interest

Compound Name: 3-Bromo-5-nitroisonicotinaldehyde

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This technical guide provides a summary of available spectroscopic data for the compound **3-Bromo-5-nitroisonicotinaldehyde**, a molecule of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of experimentally derived data in public databases, this document presents predicted mass spectrometry values and outlines the standard methodologies for acquiring comprehensive spectroscopic profiles.

Predicted Mass Spectrometry Data

Computational predictions offer valuable insights into the mass spectrometric behavior of **3-Bromo-5-nitroisonicotinaldehyde**. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the molecule, which are crucial for its identification in mass spectrometry experiments.[1]



Adduct	Predicted m/z
[M+H]+	230.93998
[M+Na]+	252.92192
[M-H] ⁻	228.92542
[M+NH ₄] ⁺	247.96652
[M+K] ⁺	268.89586
[M+H-H ₂ O] ⁺	212.92996
[M+HCOO] ⁻	274.93090
[M+CH ₃ COO] ⁻	288.94655
[M+Na-2H] ⁻	250.90737
[M]+	229.93215
[M]-	229.93325

Data sourced from computational predictions.

Experimental Protocols

While specific experimental data for **3-Bromo-5-nitroisonicotinaldehyde** is not readily available, the following section outlines the standard operating procedures for obtaining NMR, IR, and MS spectra for a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should dissolve the compound without reacting with it.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectral
 width is typically set from -2 to 12 ppm, and for ¹³C NMR, it is set from 0 to 220 ppm. A series
 of pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.



 Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the crystal.
- Data Acquisition: The sample is placed in the IR spectrometer. A beam of infrared light is
 passed through the sample, and the detector measures the amount of light absorbed at each
 wavelength.
- Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are correlated to specific functional groups present in the molecule.

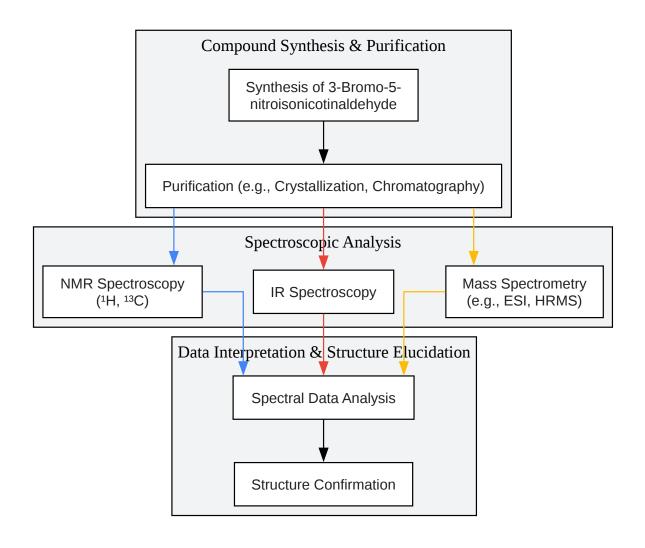
Mass Spectrometry (MS)

- Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for ionizing the sample.
- Mass Analysis: The ionized molecules are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum
 is generated, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry
 (HRMS) can be used to determine the elemental composition of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.





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References

 1. PubChemLite - 3-bromo-5-nitroisonicotinaldehyde (C6H3BrN2O3) [pubchemlite.lcsb.uni.lu]



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